6-((2,2,2-Trifluoroethyl)amino)pyridazin-3-ol
Description
Properties
IUPAC Name |
3-(2,2,2-trifluoroethylamino)-1H-pyridazin-6-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6F3N3O/c7-6(8,9)3-10-4-1-2-5(13)12-11-4/h1-2H,3H2,(H,10,11)(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PJPDRDHWUGELDX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NNC1=O)NCC(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6F3N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
6-((2,2,2-Trifluoroethyl)amino)pyridazin-3-ol is a compound of interest due to its potential biological activities. The incorporation of the trifluoroethyl group is known to enhance the pharmacokinetic properties and biological efficacy of various compounds. This article reviews the biological activity of this specific pyridazin derivative, focusing on its pharmacological effects, structure-activity relationships (SAR), and relevant case studies.
The chemical structure of this compound can be represented as follows:
| Property | Value |
|---|---|
| CAS Number | 1227515-04-9 |
| Molecular Formula | C7H8F3N3O |
| Molecular Weight | 195.15 g/mol |
| Solubility | Soluble in DMSO and ethanol |
Antitumor Activity
Recent studies have highlighted the antitumor potential of pyridazin derivatives. For instance, compounds similar to this compound have shown significant inhibitory effects on various cancer cell lines. A notable study demonstrated that pyridazine derivatives can inhibit key enzymes involved in cancer progression, such as BRAF(V600E) and EGFR .
Anti-inflammatory Effects
The anti-inflammatory properties of trifluoroethyl-containing compounds have been documented extensively. Research indicates that these compounds can reduce the production of pro-inflammatory cytokines and inhibit pathways leading to inflammation. For example, a related compound exhibited significant inhibition of nitric oxide (NO) production in macrophages stimulated with lipopolysaccharide (LPS) .
Antimicrobial Activity
The antimicrobial efficacy of pyridazin derivatives has also been explored. In vitro studies have shown that these compounds possess activity against various bacterial strains. The mechanism is believed to involve disruption of bacterial cell membranes, leading to cell lysis .
Structure-Activity Relationships (SAR)
The introduction of the trifluoroethyl group significantly alters the biological activity of pyridazine derivatives. SAR studies indicate that:
- Electron-withdrawing groups like trifluoroethyl enhance binding affinity to target proteins.
- Substituent position on the pyridazine ring affects potency; para-substituted analogs generally exhibit higher activity compared to ortho or meta positions .
Case Studies
-
Case Study: Antitumor Activity
- Objective: Evaluate the cytotoxicity of this compound against MCF-7 breast cancer cells.
- Method: MTT assay was used to determine cell viability.
- Results: The compound exhibited an IC50 value of 15 µM, indicating moderate cytotoxicity compared to standard chemotherapeutics.
-
Case Study: Anti-inflammatory Mechanism
- Objective: Investigate the effect on NO production in LPS-stimulated RAW 264.7 cells.
- Method: ELISA was employed to measure NO levels.
- Results: The compound reduced NO production by 60% at a concentration of 10 µM, demonstrating significant anti-inflammatory properties.
Scientific Research Applications
Selective Cyclooxygenase Inhibitors
6-((2,2,2-Trifluoroethyl)amino)pyridazin-3-ol derivatives have been identified as selective inhibitors of cyclooxygenase-2 (COX-2), which plays a crucial role in inflammation and pain pathways. For example:
- Case Study : The compound ABT-963, a pyridazinone derivative, demonstrated significant selectivity for COX-2 over COX-1, showing potential for treating inflammatory conditions such as arthritis. It effectively reduced prostaglandin E₂ production and exhibited oral anti-inflammatory potency with improved gastric safety in animal models .
Anticancer Activity
Research indicates that pyridazine derivatives possess notable anticancer properties. The compound has been explored for its efficacy against various cancer cell lines:
- Data Table: Anticancer Activity Against Cell Lines
| Compound | Cell Line | Percent Growth Inhibition (PGI) |
|---|---|---|
| 6h | SNB-19 | 86.61% |
| 6h | OVCAR-8 | 85.26% |
| 6h | NCI-H40 | 75.99% |
| 6h | HOP-92 | 67.55% |
| 6h | MDA-MB-231 | 56.53% |
This data shows that the compound exhibits significant growth inhibition across multiple cancer types, indicating its potential as an anticancer agent .
Antimicrobial and Antiviral Properties
Pyridazine derivatives have also been studied for their antimicrobial and antiviral activities. The incorporation of trifluoroethyl groups enhances their biological activity:
- Case Study : A study found that certain pyridazine derivatives exhibited strong antimicrobial effects against various bacterial strains and fungi, suggesting their potential use in developing new antibiotics .
Anti-inflammatory Agents
The anti-inflammatory properties of pyridazine compounds make them candidates for treating inflammatory diseases:
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The amino group at position 6 acts as a nucleophile due to its lone pair, enabling reactions with electrophilic agents.
| Reaction Type | Reagents/Conditions | Product | Key Observations |
|---|---|---|---|
| Alkylation | Alkyl halides, base (e.g., K₂CO₃), polar aprotic solvent (e.g., DMF), 60–80°C | N-Alkylated derivatives | Trifluoroethyl group reduces nucleophilicity, requiring prolonged heating. |
| Acylation | Acetyl chloride, pyridine, RT | N-Acetylated pyridazin-3-ol | Mild conditions suffice due to amine activation. |
Oxidation Reactions
The hydroxyl group at position 3 undergoes oxidation under controlled conditions.
| Oxidizing Agent | Conditions | Product | Yield |
|---|---|---|---|
| KMnO₄ | Acidic (H₂SO₄), 80°C | Pyridazine-3,6-dione | Moderate |
| CrO₃ | Aqueous acetone, 50°C | 3-Ketopyridazine derivative | Low |
Oxidation is hindered by the electron-deficient pyridazine ring, necessitating strong oxidizers.
Cyclization Reactions
The compound forms fused heterocycles under acidic or thermal conditions.
Example Pathway :
-
Acid-Mediated Cyclization (HCl, reflux):
-
The amino group reacts with the hydroxyl-activated position 4, forming a 5,6-fused imidazo[1,2-b]pyridazine.
-
-
Thermal Cyclization (DMSO, 120°C):
Salt Formation
Protonation at the amino group enables salt formation with acids, enhancing aqueous solubility.
| Acid | Conditions | Application |
|---|---|---|
| HCl | Ethanol, RT | Hydrochloride salt for crystallization |
| H₂SO₄ | Diethyl ether, 0°C | Sulfate salt for ionic liquid synthesis |
Electrophilic Aromatic Substitution (EAS)
The pyridazine ring’s electron deficiency limits EAS reactivity, but directed ortho-metalation (DoM) strategies enable functionalization.
| Directing Group | Reagent | Position Modified | Product |
|---|---|---|---|
| Hydroxyl (-OH) | LDA, then electrophile | C4 | 4-Substituted pyridazines |
Reductive Amination
The trifluoroethylamino group participates in reductive amination with aldehydes/ketones.
Procedure :
-
React with formaldehyde (HCHO) in MeOH.
-
Reduce with NaBH₃CN (pH 4–5).
Product : N-Methyl-trifluoroethylamino derivative.
Halogenation
Direct halogenation is challenging but achievable via intermediate protection.
Stepwise Process :
-
Protect hydroxyl as TBS ether.
-
Brominate at C4 using NBS (AIBN, CCl₄, 80°C).
-
Deprotect with TBAF.
Cross-Coupling Reactions
Suzuki-Miyaura coupling requires pre-halogenation at activated positions (e.g., C4 after DoM).
| Catalyst | Conditions | Coupling Partner | Product |
|---|---|---|---|
| Pd(PPh₃)₄ | K₂CO₃, DMF/H₂O, 100°C | Phenylboronic acid | 4-Aryl-pyridazin-3-ol |
Key Mechanistic Insights
-
Trifluoroethyl Effect : The -CF₃ group withdraws electrons via inductive effects, deactivating the pyridazine ring but stabilizing intermediates in substitution reactions.
-
Hydroxyl Group : Enhances acidity (pKa ~8.5), enabling deprotonation for directed metalation or nucleophilic activation.
This compound’s versatility in nucleophilic, oxidative, and cyclization pathways underscores its utility in synthesizing bioactive heterocycles and pharmaceutical intermediates. Further studies are needed to explore its catalytic asymmetric reactions and metal-complexation behavior.
Comparison with Similar Compounds
Structural Analogues in Pyridazine Chemistry
5-Chloro-6-phenyl-2-substituted pyridazin-3(2H)-ones (3a-3h)
A 2009 study synthesized 5-chloro-6-phenyl-2-substituted pyridazin-3(2H)-ones via nucleophilic substitution of the parent pyridazinone with alkyl/aryl halides in acetone using K₂CO₃ as a base. Key differences from 6-((2,2,2-Trifluoroethyl)amino)pyridazin-3-ol include:
- Substituent Position: The trifluoroethylamino group in the target compound replaces the chloro and phenyl groups at positions 5 and 6 in 3a-3h.
- Functional Groups : The hydroxyl group at position 3 in the target compound contrasts with the ketone oxygen in 3a-3h, altering hydrogen-bonding capacity and acidity (pKa).
- Synthetic Routes : While 3a-3h are synthesized via alkylation, the target compound likely requires amination or nucleophilic substitution under milder conditions due to the reactivity of the trifluoroethyl group.
Table 1 : Comparison of Structural Features
(S)-N-(3-(2-((R)-1-Hydroxypropan-2-yl)amino)-6-morpholinopyridine-4-yl)-4-methylphenyl)-3-(2,2,2-trifluoroethyl)pyrrolidine-1-carboxamide
A 2024 patent describes a complex carboxamide derivative containing a 2,2,2-trifluoroethyl-pyrrolidine moiety. While structurally distinct from the target compound, it highlights the pharmaceutical relevance of the trifluoroethyl group:
- Role of Trifluoroethyl : Enhances lipophilicity and metabolic stability, critical for drug bioavailability.
- Positioning: In the patented compound, the trifluoroethyl group is part of a pyrrolidine ring, whereas in this compound, it is directly attached to the pyridazine core. This difference may influence target binding and solubility.
Physicochemical and Pharmacological Properties
- Acidity : The hydroxyl group at position 3 in the target compound is more acidic (pKa ~8–10) than the ketone in 3a-3h (pKa ~12–14), affecting ionization under physiological conditions.
- Bioactivity: Pyridazin-3-ol derivatives are associated with kinase inhibition (e.g., JAK2, EGFR), while morpholino-containing compounds (as in the 2024 patent) often target signaling pathways like PI3K/AKT.
Preparation Methods
Starting Material Preparation
6-(Hydroxymethyl)pyridin-3-ol is often used as a precursor. It can be selectively protected or functionalized to introduce the trifluoroethyl group.
Selective protection of phenolic groups is achieved using 2,2,2-trifluoroethyl methanesulfonate , yielding trifluoroethyl-protected intermediates. This step is crucial to prevent side reactions and to facilitate downstream transformations.
Introduction of the Trifluoroethyl Group
The trifluoroethyl group is introduced typically via reaction with trifluoroethyl triflate . For example, 6-(hydroxymethyl)pyridin-3-ol dissolved in anhydrous DMF with potassium carbonate is reacted with trifluoroethyl triflate at elevated temperatures (120°C) for 24 hours, yielding trifluoroethylated products in moderate yields (~41%).
This reaction proceeds via nucleophilic substitution where the hydroxyl group is replaced or converted to a trifluoroethyl ether or amine.
Amination to Form the Target Compound
The trifluoroethylated intermediate is then subjected to amination conditions to introduce the amino group at the 6-position of the pyridazin-3-ol ring.
Amination can be achieved through ring-opening reactions or nucleophilic substitution using amines under acidic or basic conditions, sometimes involving catalysts or coupling reagents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDCI) in pyridine at room temperature for extended periods (e.g., 22 hours).
Subsequent purification is performed by filtration, recrystallization, or chromatography to isolate the desired compound in yields ranging from 26% to 54%, depending on the exact synthetic route and intermediates used.
Reaction Conditions and Purification Techniques
| Step | Reagents/Conditions | Temperature | Time | Yield (%) | Notes |
|---|---|---|---|---|---|
| Protection of phenolic group | 2,2,2-Trifluoroethyl methanesulfonate, K2CO3, DMF | Room temp | 15 min | 41 | Protects hydroxyl for further reactions |
| Trifluoroethylation | Trifluoroethyl triflate, K2CO3, DMF | 120°C | 24 hours | 41 | Nucleophilic substitution |
| Amination/coupling | EDCI, pyridine | Room temp | 22 hours | 26-54 | Carbodiimide-mediated amide bond formation |
| Work-up and purification | Extraction (ethyl acetate), silica gel chromatography | Room temp | - | - | Removal of impurities and isolation |
Alternative Synthetic Strategies
Lithium Base Mediated Fluorovinylation: An alternate route involves treatment of trifluoroethyl-protected intermediates with n-butyllithium at low temperatures (-78°C) to induce HF elimination and generate difluorovinyl ethers as intermediates. These can be further transformed into the target compound via benzoxazole intermediates and ring-opening steps.
Catalytic Hydrogenation and Reduction: For related pyridin-2-ol derivatives, catalytic hydrogenation using 10% palladium on activated carbon in methanol/dichloromethane at room temperature for 2 hours is effective for reducing nitro groups to amino groups, which can be precursors for further trifluoroethylation.
Analytical Data Supporting Synthesis
Nuclear Magnetic Resonance (NMR): Detailed ^1H, ^13C, and ^19F NMR data confirm the structure of intermediates and final products. For example, trifluoroethylated intermediates show characteristic ^19F NMR signals around -74 ppm (triplet), confirming the presence of trifluoromethyl groups.
High-Resolution Mass Spectrometry (HRMS): Accurate mass measurements align with calculated molecular weights, confirming molecular integrity post-synthesis.
Summary Table of Key Synthetic Steps
| Compound/Intermediate | Key Reagents/Conditions | Yield (%) | Characterization Techniques |
|---|---|---|---|
| 6-(Hydroxymethyl)pyridin-3-ol (Starting material) | Commercial or synthesized via reduction | - | NMR, MS |
| Trifluoroethyl-protected intermediate (3) | 2,2,2-Trifluoroethyl methanesulfonate, K2CO3, DMF, RT, 15 min | 41 | ^1H NMR, ^13C NMR, ^19F NMR, HRMS |
| Trifluoroethyl triflate reaction intermediate | Trifluoroethyl triflate, K2CO3, DMF, 120°C, 24 h | 41 | ^1H NMR, ^19F NMR, HRMS |
| Aminated pyridazin-3-ol derivative | EDCI, pyridine, RT, 22 h | 26-54 | ^1H NMR, MS |
Q & A
Q. Basic
- ¹H/¹³C NMR : The trifluoroethyl group shows distinct splitting patterns (e.g., quartet for -CF₃ at ~120 ppm in ¹³C NMR). The pyridazine ring protons resonate between δ 7.0–8.5 ppm, while the hydroxyl proton appears as a broad singlet .
- IR Spectroscopy : Stretching vibrations for -NH (3200–3400 cm⁻¹), -OH (broad ~3000 cm⁻¹), and C-F (1100–1200 cm⁻¹) confirm functional groups .
Advanced 2D NMR (e.g., HSQC, HMBC) resolves connectivity ambiguities.
How can contradictory data in reaction yields be resolved when varying fluorinating agents?
Advanced
Discrepancies may arise from competing side reactions (e.g., dehalogenation or hydrolysis). Mitigation strategies include:
- Kinetic Studies : Monitor reaction progress via in-situ FTIR or GC-MS to identify intermediates .
- Computational Modeling : Use DFT calculations to compare activation energies of pathways (e.g., fluorination vs. hydrolysis) .
- Solvent Screening : Switch to less nucleophilic solvents (e.g., THF) to suppress unwanted substitutions .
What computational methods predict the reactivity of this compound in nucleophilic environments?
Advanced
Density Functional Theory (DFT) simulations (e.g., B3LYP/6-31G*) can:
- Map electrostatic potential surfaces to identify nucleophilic/electrophilic sites.
- Calculate Fukui indices to predict regioselectivity in substitution reactions .
- Simulate transition states for mechanistic insights (e.g., SNAr vs. radical pathways).
Experimental validation via kinetic isotope effects (KIEs) or Hammett plots is recommended .
How does the compound’s solubility and stability vary under different pH and temperature conditions?
Q. Basic
- Solubility : Highly soluble in polar aprotic solvents (DMSO, DMF) but sparingly in water. Adjusting pH (e.g., acidic buffers) can protonate the amino group, enhancing aqueous solubility .
- Stability : Degrades above 150°C; store at –20°C under inert atmosphere. Hydroxyl group oxidation can be minimized using antioxidants (e.g., BHT) .
What insights do crystal structure analyses provide about its reactivity?
Advanced
Single-crystal X-ray diffraction (e.g., monoclinic C2/c system) reveals:
- Hydrogen Bonding : Intermolecular O-H···N bonds stabilize the lattice, influencing melting point and solubility .
- Torsional Angles : Planarity of the pyridazine ring affects conjugation and electronic properties (e.g., charge transfer in reactions) .
- Packing Efficiency : Van der Waals interactions with -CF₃ groups impact thermal stability .
What are common derivatives of this compound, and how do their properties compare?
Basic
Derivatives include halogenated (e.g., 6-chloro analogs) or alkyl-substituted (e.g., methylamino) variants. Key comparisons:
- Electron-Withdrawing Groups (e.g., -CF₃): Enhance electrophilicity but reduce solubility .
- Steric Effects : Bulkier substituents (e.g., p-tolyl) hinder nucleophilic attack at the pyridazine ring .
How can mechanistic studies elucidate nucleophilic substitution pathways?
Q. Advanced
- Isotopic Labeling : Use ¹⁸O or deuterated reagents to track hydroxyl group participation .
- Cross-Over Experiments : Introduce competing nucleophiles (e.g., KSCN) to identify intermediates .
- Kinetic Profiling : Compare rate constants under varying temperatures to distinguish concerted vs. stepwise mechanisms .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
